![molecular formula C8H10N2O6S B12514702 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid CAS No. 741635-22-3](/img/structure/B12514702.png)
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H10N2O6S. It is a derivative of benzene, featuring a nitro group, a sulfonic acid group, and a hydroxyethylamino group. This compound is of interest due to its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid typically involves the nitration of 4-aminobenzenesulfonic acid followed by the introduction of the hydroxyethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reacted with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The nitration and subsequent hydroxyethylation steps are optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-[(2-Aminoethyl)amino]-3-nitrobenzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(2-Carboxyethyl)amino]-3-nitrobenzene-1-sulfonic acid.
科学的研究の応用
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid depends on its application. In biochemical assays, it acts as a substrate that undergoes enzymatic reactions, allowing researchers to study enzyme activity and kinetics. The compound’s functional groups enable it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
類似化合物との比較
Similar Compounds
4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide: Similar structure but with an amide group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrophenol: Features a hydroxyl group instead of a sulfonic acid group.
Uniqueness
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a hydroxyethylamino group, which confer specific chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring water solubility and specific reactivity patterns.
特性
CAS番号 |
741635-22-3 |
|---|---|
分子式 |
C8H10N2O6S |
分子量 |
262.24 g/mol |
IUPAC名 |
4-(2-hydroxyethylamino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2O6S/c11-4-3-9-7-2-1-6(17(14,15)16)5-8(7)10(12)13/h1-2,5,9,11H,3-4H2,(H,14,15,16) |
InChIキー |
UCQALGQGCKIQCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



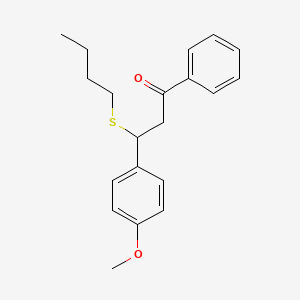
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)


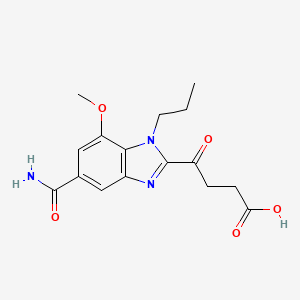
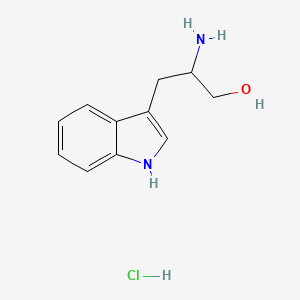
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
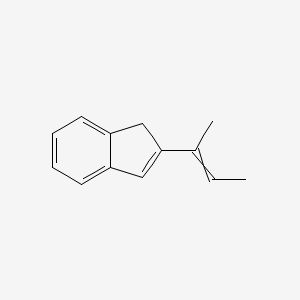
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
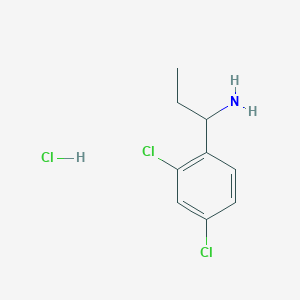
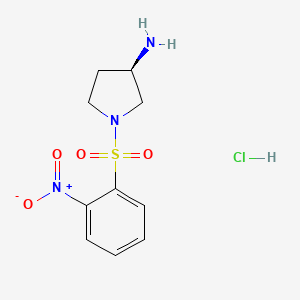
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
